3-Methyl-6-azabicyclo[3.1.1]heptane

Catalog No.
S14198903
CAS No.
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-6-azabicyclo[3.1.1]heptane

Product Name

3-Methyl-6-azabicyclo[3.1.1]heptane

IUPAC Name

3-methyl-6-azabicyclo[3.1.1]heptane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-5-2-6-4-7(3-5)8-6/h5-8H,2-4H2,1H3

InChI Key

PGBZIPYFDYFLIR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(C1)N2

3-Methyl-6-azabicyclo[3.1.1]heptane is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a seven-membered ring system. The molecular formula for this compound is C7H13NC_7H_{13}N, and it is classified as a saturated azabicyclic compound. This compound's structure resembles that of other bicyclic systems but is distinguished by the presence of the nitrogen atom, contributing to its diverse chemical behavior and biological activity.

, including:

  • Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. For instance, oxidative decarboxylation can lead to derivatives such as 2,6-methanopiperidone.
  • Reduction: The compound can be reduced from spirocyclic oxetanyl nitriles to form 3-azabicyclo[3.1.1]heptanes, enhancing its potential applications in medicinal chemistry.
  • Substitution: The compound can participate in substitution reactions under photocatalytic conditions, allowing for the introduction of various heterocycles at strategic positions within the molecule.

These reactions demonstrate the compound's versatility and potential utility in synthetic organic chemistry .

The biological activity of 3-Methyl-6-azabicyclo[3.1.1]heptane has been explored primarily through its incorporation into pharmaceutical compounds. Notably, it has been integrated into the structure of antihistamine drugs such as Rupatidine, where it replaces the pyridine ring. This modification has been shown to enhance the drug's physicochemical properties and improve its efficacy .

Several synthesis methods have been developed for 3-Methyl-6-azabicyclo[3.1.1]heptane:

  • Double Alkylation Reaction: A common approach involves the double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis to yield N-Boc-6-azabicyclo[3.1.1]heptane derivatives .
  • Reduction of Spirocyclic Oxetanyl Nitriles: This method has been optimized to produce 3-azabicyclo[3.1.1]heptanes efficiently, demonstrating good scalability and yield .

These synthetic routes highlight the compound's accessibility for further research and application in medicinal chemistry.

3-Methyl-6-azabicyclo[3.1.1]heptane finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for developing antihistamines and other bioactive compounds.
  • Organic Synthesis: The compound is utilized in synthesizing complex organic molecules and bioisosteres due to its unique structural properties.
  • Pharmaceutical Development: Its incorporation into drug structures enhances pharmacological profiles and therapeutic effectiveness .

Interaction studies involving 3-Methyl-6-azabicyclo[3.1.1]heptane focus on its role as a bioisostere in drug design, particularly in improving binding affinity and selectivity for biological targets. Research indicates that substituting traditional aromatic systems with this bicyclic structure can lead to more favorable pharmacokinetic properties and reduced side effects .

Several compounds share structural similarities with 3-Methyl-6-azabicyclo[3.1.1]heptane, each exhibiting unique characteristics:

Compound NameStructure TypeUnique Features
PiperidineSix-membered ringCommonly used in medicinal chemistry; lacks bicyclic structure
TropaneBicyclicKnown for its use in synthesizing alkaloids; contains a nitrogen atom
Bicyclo[3.1.1]heptaneBicyclicSimilar structure without nitrogen; used as a bioisostere for meta-substituted benzenes

The uniqueness of 3-Methyl-6-azabicyclo[3.1.1]heptane lies in its three-dimensional structure and the specific placement of nitrogen within the ring system, which influences its reactivity and biological interactions compared to these similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

111.104799419 g/mol

Monoisotopic Mass

111.104799419 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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